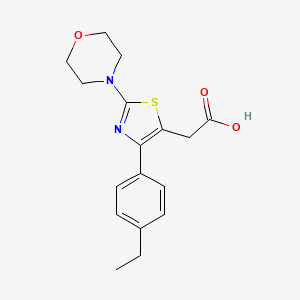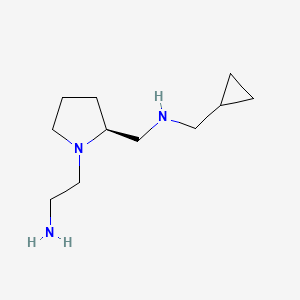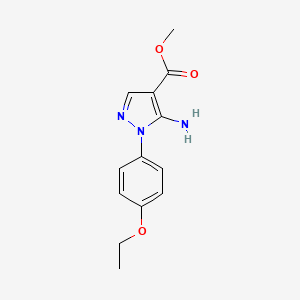![molecular formula C9H15N3 B11794845 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system substituted with an isopropyl group and an amine group. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In pharmacological studies, it may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Lacks the isopropyl and amine groups, leading to different chemical properties and reactivity.
2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9-4-3-8(10)7(9)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
XTUIXWMUUZJCDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=N1)C(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)













